molecular formula C8H10N2O B13127776 5-(1H-Pyrrol-3-yl)pyrrolidin-2-one

5-(1H-Pyrrol-3-yl)pyrrolidin-2-one

Cat. No.: B13127776
M. Wt: 150.18 g/mol
InChI Key: VIQJRGYSFLHKCX-UHFFFAOYSA-N
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Description

5-(1H-Pyrrol-3-yl)pyrrolidin-2-one is a heterocyclic compound that features a pyrrole ring fused to a pyrrolidinone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1H-Pyrrol-3-yl)pyrrolidin-2-one can be achieved through several methods. One common approach involves the selective synthesis of pyrrolidin-2-ones via the ring contraction and deformylative functionalization of piperidine derivatives . This process includes the in situ formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation.

Another method involves the condensation of α,β-diketones and acetamides, selective reduction followed by the addition of an organometallic reagent to maleimides, and oxidation of pyrrolinones . These methods offer a range of substrates and functional group tolerance, making them versatile for different synthetic needs.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ catalytic processes and continuous flow techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(1H-Pyrrol-3-yl)pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agents and conditions used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of different derivatives.

    Substitution: Substitution reactions, particularly electrophilic and nucleophilic substitutions, can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like ceric ammonium nitrate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions include various substituted pyrrolidinones and pyrroles, which can be further functionalized for specific applications.

Scientific Research Applications

5-(1H-Pyrrol-3-yl)pyrrolidin-2-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-(1H-Pyrrol-3-yl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to bind to and modulate the function of enzymes and receptors involved in various physiological processes . For example, it may act as an inhibitor of certain enzymes, thereby affecting metabolic pathways and cellular functions.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-(1H-Pyrrol-3-yl)pyrrolidin-2-one include:

Uniqueness

The uniqueness of this compound lies in its fused ring system, which imparts distinct chemical properties and reactivity. This makes it a valuable scaffold for the development of novel bioactive molecules and synthetic intermediates.

Properties

Molecular Formula

C8H10N2O

Molecular Weight

150.18 g/mol

IUPAC Name

5-(1H-pyrrol-3-yl)pyrrolidin-2-one

InChI

InChI=1S/C8H10N2O/c11-8-2-1-7(10-8)6-3-4-9-5-6/h3-5,7,9H,1-2H2,(H,10,11)

InChI Key

VIQJRGYSFLHKCX-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC1C2=CNC=C2

Origin of Product

United States

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